2-Hydroxynonan-5-one
Description
Properties
CAS No. |
7737-56-6 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-hydroxynonan-5-one |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-9(11)7-6-8(2)10/h8,10H,3-7H2,1-2H3 |
InChI Key |
PCDQZCZKEJYIOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCC(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
5-Nonanone
- Molecular Formula : C₉H₁₈O
- Molecular Weight : 142.24 g/mol
- Functional Groups : Ketone (position 5).
- Key Differences: Lacks the hydroxyl group present in 2-Hydroxynonan-5-one, reducing polarity and hydrogen-bonding capacity.
- Applications : Primarily used as a solvent or intermediate in industrial processes due to its hydrophobic nature .
- Safety: Not classified as hazardous under GHS regulations .
(2S)-2-(Hydroxymethyl)-2H-furan-5-one
- Molecular Formula : C₅H₆O₃
- Molecular Weight : 114.1 g/mol
- Functional Groups : Hydroxyl, ketone, and lactone (cyclic ester).
- Key Differences: Cyclic structure with a fused lactone ring, significantly smaller than 2-Hydroxynonan-5-one.
- Applications : Utilized in chiral synthesis and catalysis due to its enantiomeric excess (90% ee) and rigid framework .
- Safety: Classified as non-hazardous under Regulation (EC) No. 1272/2008 .
5-Hydroxyadamantan-2-one
- Molecular Formula : C₁₀H₁₄O₂ (calculated from InChI data)
- Molecular Weight : ~166.22 g/mol
- Functional Groups : Hydroxyl and ketone within an adamantane framework.
- Key Differences: Polycyclic structure enhances thermal stability and lipophilicity, contrasting with the linear chain of 2-Hydroxynonan-5-one.
- Applications : Investigated for pharmaceutical applications, such as neuromodulators or enzyme inhibitors, due to its rigid, bioavailable scaffold .
Physical and Chemical Properties
Preparation Methods
Traditional Synthesis Methods
Early methods for synthesizing 2-hydroxy-5-nonylacetophenone relied on multi-step reactions involving hazardous reagents and low-yield pathways. The Fries rearrangement of 4-nonylphenyl acetate, catalyzed by aluminum chloride (AlCl₃), was a common approach but faced challenges in byproduct formation and purification . For example, acetylating 4-nonylphenol with acetyl chloride in the presence of AlCl₃ produced a mixture of ortho- and para-substituted acetophenones, necessitating complex separation steps. Yields rarely exceeded 60%, with purity compromised by residual aluminum complexes .
An alternative magnesium-mediated route involved reacting 4-nonylphenol with magnesium methoxide and paraformaldehyde. However, this method often led to gelation during the reaction, rendering it unsuitable for industrial-scale production . These limitations underscored the need for streamlined, high-efficiency syntheses.
Improved One-Step Acetonitrile-Mediated Synthesis
A breakthrough method, detailed in patent CN102206148A, simplifies the synthesis to a single step using anhydrous acetonitrile and hydrogen chloride gas (Figure 1) . The reaction mechanism proceeds via the formation of a nonylphenol ketimine intermediate, which is subsequently hydrolyzed to yield HNA.
Procedure
-
Reaction Setup : 4-Nonylphenol (0.16 mol), anhydrous acetonitrile (0.32 mol), and a catalyst (e.g., ZnCl₂, AlCl₃, or BCl₃) are dissolved in an organic solvent (tetrahydrofuran, toluene, or chlorobenzene) .
-
Gas Introduction : Dry HCl gas is bubbled through the mixture at 30–100°C for 5–24 hours, forming the ketimine intermediate .
-
Hydrolysis : The intermediate is filtered, treated with hot water under reflux, and extracted with toluene or dichloromethane .
-
Purification : Solvent removal via reduced-pressure distillation yields HNA with 82–84% yield and 85–87% purity .
Catalyst Optimization
-
Zinc Chloride (ZnCl₂) : Achieved 82% yield at 40°C with tetrahydrofuran as the solvent .
-
Mixed Catalysts (AlCl₃ + BCl₃) : Enhanced reactivity at 100°C, producing 84% yield in toluene-chlorobenzene mixtures .
Catalytic Variations and Process Scalability
Recent studies have explored catalyst systems to improve efficiency and reduce costs. The triethylamine-magnesium chloride complex, initially developed for benzaldoxime synthesis, demonstrated potential in HNA precursor reactions by enabling milder conditions (60–100°C) and reducing gelation risks . However, its application to HNA requires further validation.
Solvent Selection
-
Polar Aprotic Solvents : Tetrahydrofuran (THF) facilitated higher ketimine formation rates due to improved HCl solubility .
-
Aromatic Solvents : Toluene and chlorobenzene enhanced intermediate stability during high-temperature reactions .
Analytical Characterization and Quality Control
High-performance liquid chromatography (HPLC) has been pivotal in assessing HNA purity, with modern methods achieving detection limits of <0.1% for byproducts like unreacted 4-nonylphenol . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic peaks at δ 2.6 (acetyl methyl) and δ 12.1 (phenolic -OH) .
Comparative Analysis of Synthesis Routes
Table 1 summarizes key parameters for HNA preparation methods:
The one-step acetonitrile method outperforms traditional approaches in yield and simplicity, albeit with higher HCl gas handling requirements.
Industrial Applications and Environmental Considerations
The shift to one-step synthesis aligns with green chemistry principles by minimizing solvent waste and energy consumption. A typical batch process produces 35–40 kg of HNA per ton of 4-nonylphenol, with solvent recovery rates exceeding 90% . However, HCl emissions necessitate scrubber systems to meet environmental regulations.
Q & A
Basic Research Questions
Q. What are the optimal laboratory-scale synthesis protocols for 2-Hydroxynonan-5-one to ensure high yield and purity?
- Methodology : Use stepwise optimization, including solvent selection (polar vs. non-polar), temperature control, and catalytic systems. Characterize intermediates via NMR and GC-MS to confirm structural integrity. Report detailed procedures (e.g., reaction times, purification steps) in supplementary materials to enable replication .
- Data Interpretation : Compare yields across trials and validate purity using HPLC with internal standards. Document deviations in reaction conditions to identify critical parameters .
Q. Which analytical techniques are most effective for characterizing 2-Hydroxynonan-5-one, and how should data be interpreted?
- Methodology : Prioritize NMR (¹H/¹³C) for functional group identification and GC-MS for molecular weight confirmation. Cross-validate results with FT-IR for hydroxyl group detection. Include spectral annotations and calibration curves in supplementary files .
- Common Pitfalls : Address solvent interference in NMR (e.g., residual proton peaks) and baseline noise in GC-MS by optimizing instrument parameters .
Q. How can researchers design experiments to study the stability of 2-Hydroxynonan-5-one under varying conditions (e.g., pH, temperature)?
- Experimental Design : Use accelerated stability testing with controlled environmental chambers. Monitor degradation via UV-Vis spectroscopy or LC-MS at fixed intervals. Include negative controls (e.g., inert atmospheres) to isolate degradation pathways .
- Statistical Tools : Apply ANOVA to compare degradation rates across conditions and identify significant variables (e.g., pH > temperature) .
Advanced Research Questions
Q. How should contradictory data regarding the reactivity of 2-Hydroxynonan-5-one in different solvent systems be systematically analyzed?
- Contradiction Resolution : Replicate experiments under identical conditions to rule out procedural errors. Use computational chemistry (e.g., DFT calculations) to model solvent interactions and compare with empirical data. Publish raw datasets and code to facilitate peer validation .
- Framework : Apply the "Five Steps to Critical Inquiry" ( ) to evaluate data sources, contextualize findings, and resolve discrepancies through iterative hypothesis testing .
Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of 2-Hydroxynonan-5-one with biological targets?
- Methodology : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to assess binding affinities and conformational changes. Validate predictions using in vitro assays (e.g., enzyme inhibition studies). Share simulation parameters and force field settings in supplementary materials .
- Limitations : Address force field inaccuracies by cross-referencing multiple software platforms (e.g., GROMACS vs. AMBER) .
Q. What methodologies ensure reproducibility in synthesizing and testing 2-Hydroxynonan-5-one derivatives for structure-activity relationship (SAR) studies?
- Reproducibility Protocols : Standardize reaction conditions (e.g., inert gas use, moisture control) and document batch-to-batch variability. Use high-throughput screening for derivative libraries and share raw chromatographic data .
- Data Transparency : Adhere to CONSORT-EHEALTH guidelines ( ) by publishing step-by-step workflows, including software configurations and failure cases .
Data Management and Reporting
- Supplementary Materials : Follow Beilstein Journal guidelines ( ) to include NMR spectra, chromatograms, and computational outputs as separate files. Label datasets with unique identifiers (e.g., Table S1, Fig. S3) .
- Ethical Practices : Disclose conflicts of interest and cite primary literature to avoid redundancy. Use ACS citation style for chemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
